molecular formula C13H21NO3 B2546342 Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate CAS No. 2353088-17-0

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate

Cat. No.: B2546342
CAS No.: 2353088-17-0
M. Wt: 239.315
InChI Key: FRVHXSHFMMMQIR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with a cyclobutanone derivative under specific conditions. One common method involves the use of Dess-Martin periodinane as an oxidizing agent . The reaction is carried out in a solvent such as dichloromethane at room temperature for several hours to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structure.

    Industry: Used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate is unique due to its cyclobutyl group, which imparts distinct reactivity and stability compared to other similar compounds. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

tert-butyl 3-(3-oxocyclobutyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-5-4-9(8-14)10-6-11(15)7-10/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRVHXSHFMMMQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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